4-(Bromomethyl)-2-chloro-1-nitrobenzene
Description
Properties
CAS No. |
144806-52-0 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chloro-1-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
WPFRTERBMAUPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
4-(Bromomethyl)-2-chloro-1-nitrobenzene serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful for:
- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of various pharmaceutical compounds due to its reactivity.
- Preparation of Complex Organic Molecules : The compound can act as a precursor for more complex molecules through nucleophilic substitution reactions.
Analytical Applications
The compound is also employed in analytical chemistry, particularly in chromatography:
- High-Performance Liquid Chromatography (HPLC) : It has been analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile and water, which facilitates the separation and identification of this compound in complex mixtures .
Table 1: HPLC Conditions for this compound
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile/Water |
| Column Type | Newcrom R1 HPLC Column |
| Particle Size | 3 µm for UPLC |
| Application | Isolation of impurities |
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The presence of halogen substituents enhances this bioactivity.
Table 2: Biological Activities of Related Compounds
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of compounds similar to this compound. The study involved testing against various pathogens and found significant activity, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Synthesis of Pharmaceutical Intermediates
Another research project focused on synthesizing pharmaceutical intermediates using this compound as a key starting material. The results indicated high yields and purity, showcasing its effectiveness in pharmaceutical applications .
Comparison with Similar Compounds
Key Characteristics
- Molecular Weight : ~250.5 g/mol (calculated).
- Reactivity : The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitution (SN2) reactions, making the compound valuable for synthesizing intermediates in pharmaceuticals and agrochemicals .
- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, directing electrophilic substitution to the meta positions. The chlorine atom further enhances the electron-deficient nature of the aromatic ring.
Applications
This compound serves as a precursor in the synthesis of complex organic molecules, particularly in drug development (e.g., antipsychotics like Loxapine) .
Comparison with Similar Compounds
Below is a comparative analysis of structurally related halogenated nitrobenzene derivatives, focusing on substituent positions, physical properties, and reactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects :
- Nitro Group Position : Compounds with nitro at position 1 (e.g., target compound) exhibit stronger electron withdrawal compared to nitro at position 2 or 4, influencing electrophilic substitution patterns .
- Bromomethyl vs. Bromo : The bromomethyl group (-CH₂Br) in the target compound enhances reactivity in alkylation and coupling reactions compared to simple bromo (-Br) substituents .
Physical Properties: Molecular Weight: Bromomethyl derivatives (e.g., target compound) are heavier than their bromo counterparts due to the additional methyl group .
Reactivity and Applications :
Q & A
Q. What are the recommended synthetic routes for 4-(Bromomethyl)-2-chloro-1-nitrobenzene, and how can competing side reactions be minimized?
Methodological Answer:
- Synthesis Strategy : Start with 2-chloro-1-nitrobenzene derivatives. Introduce the bromomethyl group via radical bromination (e.g., using N-bromosuccinimide under UV light) or nucleophilic substitution if a methyl precursor is available.
- Side Reaction Mitigation :
- Validation : Confirm regiochemistry via -NMR (bromomethyl protons at δ 4.3–4.6 ppm) and -NMR (C-Br signal at ~30 ppm) .
Q. How can recrystallization protocols optimize the purity of this compound?
Methodological Answer:
- Solvent Selection : Use dichloromethane or ethyl acetate/hexane mixtures due to the compound’s moderate polarity. Evidence from analogous compounds shows recrystallization at 0–5°C yields >95% purity .
- Impurity Removal : Filter hot solutions through activated charcoal to adsorb aromatic byproducts.
- Crystallization Monitoring : Track melting point consistency (expected range: 90–100°C, extrapolated from similar bromomethyl-nitroarenes ).
Q. What spectroscopic techniques are critical for characterizing this compound, and how do substituents influence spectral data?
Methodological Answer:
- NMR Analysis :
- IR Spectroscopy : Confirm NO asymmetric stretching at 1520–1560 cm and C-Br at 560–600 cm .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow crystals via slow evaporation in dichloromethane/hexane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : Employ SHELXL (via Olex2 or similar software) for structure solution. Key parameters:
- Validation : Check R-factor convergence (<0.05) and residual electron density (<0.5 eÅ).
Q. What mechanistic insights govern the reactivity of the bromomethyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
Q. How does the compound’s thermal stability impact storage and reaction design?
Methodological Answer:
- Thermal Degradation : The nitro group may decompose exothermically above 150°C.
- Stability Tests :
- TGA/DSC : Measure weight loss onset temperature (expected ~180°C).
- Accelerated Aging : Store at 4°C under inert atmosphere; monitor purity via HPLC every 6 months .
- Reaction Design : Avoid prolonged heating; use microwave-assisted synthesis for faster kinetics below decomposition thresholds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
